molecular formula C8H4BrClN2 B14854267 4-Bromo-8-chloro-1,7-naphthyridine

4-Bromo-8-chloro-1,7-naphthyridine

Cat. No.: B14854267
M. Wt: 243.49 g/mol
InChI Key: ULYUANUPPJUUBI-UHFFFAOYSA-N
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Description

4-Bromo-8-chloro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a naphthyridine core with bromine and chlorine substituents at the 4 and 8 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-8-chloro-1,7-naphthyridine typically involves the halogenation of 1,7-naphthyridine. One common method is the bromination and chlorination of 1,7-naphthyridine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-chloro-1,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized naphthyridine derivatives .

Scientific Research Applications

4-Bromo-8-chloro-1,7-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-8-chloro-1,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-8-chloro-1,7-naphthyridine
  • 5-Bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide

Uniqueness

4-Bromo-8-chloro-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

4-bromo-8-chloro-1,7-naphthyridine

InChI

InChI=1S/C8H4BrClN2/c9-6-2-4-11-7-5(6)1-3-12-8(7)10/h1-4H

InChI Key

ULYUANUPPJUUBI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=NC=CC(=C21)Br)Cl

Origin of Product

United States

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